Hydrazinecarboxylic acid, (2-thienylmethylene)-, methyl ester Hydrazinecarboxylic acid, (2-thienylmethylene)-, methyl ester
Brand Name: Vulcanchem
CAS No.: 102741-35-5
VCID: VC18846129
InChI: InChI=1S/C7H8N2O2S/c1-11-7(10)9-8-5-6-3-2-4-12-6/h2-5H,1H3,(H,9,10)
SMILES:
Molecular Formula: C7H8N2O2S
Molecular Weight: 184.22 g/mol

Hydrazinecarboxylic acid, (2-thienylmethylene)-, methyl ester

CAS No.: 102741-35-5

Cat. No.: VC18846129

Molecular Formula: C7H8N2O2S

Molecular Weight: 184.22 g/mol

* For research use only. Not for human or veterinary use.

Hydrazinecarboxylic acid, (2-thienylmethylene)-, methyl ester - 102741-35-5

Specification

CAS No. 102741-35-5
Molecular Formula C7H8N2O2S
Molecular Weight 184.22 g/mol
IUPAC Name methyl N-(thiophen-2-ylmethylideneamino)carbamate
Standard InChI InChI=1S/C7H8N2O2S/c1-11-7(10)9-8-5-6-3-2-4-12-6/h2-5H,1H3,(H,9,10)
Standard InChI Key GYAHUWDZQVVHML-UHFFFAOYSA-N
Canonical SMILES COC(=O)NN=CC1=CC=CS1

Introduction

Synthesis and Reaction Pathways

General Synthetic Strategies

The synthesis of hydrazinecarboxylic acid derivatives typically involves:

  • Condensation Reactions: Reacting hydrazinecarboxylates with aldehydes or ketones to form hydrazones.

  • Esterification: Introducing the methyl ester group via acid-catalyzed reactions with methanol or methyl iodide .

For this compound, a plausible route involves:

  • Formation of Methyl Carbazate:
    Hydrazine hydrate reacts with methyl chloroformate to yield methyl carbazate (hydrazinecarboxylic acid methyl ester) .

    H2N–NH2+ClCOOCH3H2N–NH–COOCH3+HCl\text{H}_2\text{N–NH}_2 + \text{ClCOOCH}_3 \rightarrow \text{H}_2\text{N–NH–COOCH}_3 + \text{HCl}
  • Hydrazone Formation:
    Methyl carbazate condenses with 2-thiophenecarboxaldehyde in the presence of an acid catalyst (e.g., lemon juice or dry HCl) :

    H2N–NH–COOCH3+HC(O)–C4H3SCH3OOC–NH–N=CH–C4H3S+H2O\text{H}_2\text{N–NH–COOCH}_3 + \text{HC(O)–C}_4\text{H}_3\text{S} \rightarrow \text{CH}_3\text{OOC–NH–N=CH–C}_4\text{H}_3\text{S} + \text{H}_2\text{O}

Green Chemistry Approaches

Recent studies highlight the use of bio-catalysts like lemon pulp for acylhydrazide synthesis, offering higher yields (75–90%) compared to traditional HCl-mediated methods . Similar approaches could optimize the synthesis of this compound.

Physicochemical Properties

Estimated Physical Properties

PropertyValue
Melting Point110–115°C (predicted)
Boiling Point280–285°C (estimated)
SolubilitySoluble in DMSO, methanol; insoluble in water
Density1.32 g/cm³ (theoretical)

Spectral Characteristics

  • IR (KBr):

    • 3280 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=N imine).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 3.72 (s, 3H, OCH₃), δ 7.12–7.45 (m, 3H, thiophene–H), δ 8.21 (s, 1H, N=CH), δ 9.85 (s, 1H, NH).

Applications and Biological Relevance

Industrial Uses

  • Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺).

  • Polymer Additives: Improves thermal stability in resins.

Analytical Characterization

Gas Chromatography (GC)

As demonstrated for fatty acid methyl esters , GC with a polar column (e.g., DB-WAX) and flame ionization detection can separate and quantify this compound. Retention indices (RI) would aid identification.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) offers high-resolution analysis.

Challenges and Future Directions

  • Synthetic Optimization: Scaling up green methods while maintaining yield.

  • Toxicity Profiling: Assessing pharmacokinetics and safety in vivo.

  • Functionalization: Introducing electron-withdrawing groups to enhance reactivity.

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